Cas no 863659-89-6 ((R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol)

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol structure
863659-89-6 structure
Nombre del producto:(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
Número CAS:863659-89-6
MF:C40H26O2
Megavatios:538.633250713348
MDL:MFCD31560044
CID:3030765

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol Propiedades químicas y físicas

Nombre e identificación

    • (1'S)- [2,3':1',1'':3'',2'''-QUATERNAPHTHALENE]-2',2''-DIOL
    • (S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
    • (R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
    • (R)-[2,2':4',1'':3'',2'''-Quaternaphthalene]-2'',3'-diol
    • 1,1'-Bi[3-(2-naphthyl)-2-naphthol]
    • D74623
    • D74626
    • (aR)-3,3'-Di(2-naphthyl)-1,1'-bi(2-naphthol)
    • 1-(2-hydroxy-3-naphthalen-2-y
    • (1′S)-[2,3′:1′,1′′:3′′,2′′′-Quaternaphthalene]-2′,2′′-diol (ACI)
    • MDL: MFCD31560044
    • Renchi: 1S/C40H26O2/c41-39-35(31-19-17-25-9-1-3-11-27(25)21-31)23-29-13-5-7-15-33(29)37(39)38-34-16-8-6-14-30(34)24-36(40(38)42)32-20-18-26-10-2-4-12-28(26)22-32/h1-24,41-42H
    • Clave inchi: MUSCVMJLGBQKID-UHFFFAOYSA-N
    • Sonrisas: OC1C(C2C=CC3C=CC=CC=3C=2)=CC2C=CC=CC=2C=1C1=C(C(C2C=CC3C=CC=CC=3C=2)=CC2C=CC=CC1=2)O

Atributos calculados

  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 42
  • Cuenta de enlace giratorio: 3
  • Complejidad: 828
  • Superficie del Polo topológico: 40.5
  • Xlogp3: 11.1

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Ambeed
A495442-1g
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 98% 99%ee
1g
$400.0 2025-02-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S854038-100mg
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 ≥98%,99%e.e.
100mg
¥1,320.00 2022-08-31
Ambeed
A495442-250mg
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 98% 99%ee
250mg
$155.0 2025-02-20
Aaron
AR00H3NT-250mg
(1'S)- [2,3'
863659-89-6 9899%
250mg
$60.00 2025-02-11
A2B Chem LLC
AH96797-1g
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 98% 99%ee
1g
$292.00 2024-04-19
1PlusChem
1P00H3FH-1g
(1'S)- [2,3'
863659-89-6 98% 99%ee
1g
$320.00 2024-04-21
Ambeed
A495442-100mg
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 98% 99%ee
100mg
$101.0 2025-02-20
abcr
AB504458-250 mg
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol, 98% (99% ee); .
863659-89-6 98%
250mg
€295.00 2023-06-15
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0049-100mg
(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
863659-89-6 98%,99%e.e.
100mg
¥814.5 2024-07-19
abcr
AB504458-1g
(S)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol, 98% (99% ee); .
863659-89-6 98%
1g
€660.00 2025-02-18

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 60 °C
Referencia
Binaphthol-derived phosphoric acids as efficient organocatalysts for the controlled ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydrides
Liang, Jinpeng; et al, Polymer, 2019, 165, 83-90

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C; 4.5 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
2.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane ;  12 h, rt
2.3 Reagents: Ammonium chloride
3.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, reflux
4.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 60 °C
Referencia
Binaphthol-derived phosphoric acids as efficient organocatalysts for the controlled ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydrides
Liang, Jinpeng; et al, Polymer, 2019, 165, 83-90

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromo-1,1,2,2-tetrachloroethane ;  12 h, rt
1.3 Reagents: Ammonium chloride
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  10 h, reflux
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 60 °C
Referencia
Binaphthol-derived phosphoric acids as efficient organocatalysts for the controlled ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydrides
Liang, Jinpeng; et al, Polymer, 2019, 165, 83-90

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, 60 °C
Referencia
Asymmetric hydrogenation of imines with chiral alkene-derived boron Lewis acids
Liu, Xiaoqin; et al, Organic & Biomolecular Chemistry, 2018, 16(45), 8686-8689

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  12 h, 60 °C
Referencia
Binaphthol-derived phosphoric acids as efficient organocatalysts for the controlled ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydrides
Liang, Jinpeng; et al, Polymer, 2019, 165, 83-90

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  15 min, rt; 12 h, 90 °C
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, 60 °C
Referencia
Asymmetric hydrogenation of imines with chiral alkene-derived boron Lewis acids
Liu, Xiaoqin; et al, Organic & Biomolecular Chemistry, 2018, 16(45), 8686-8689

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol Raw materials

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol Preparation Products

(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:863659-89-6)(R)-[2,3':1',1'':3'',2'''-Quaternaphthalene]-2',2''-diol
A1057141
Pureza:99%/99%
Cantidad:1g/5g
Precio ($):360.0/1386.0